molecular formula C10H9BrN2O B13611078 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole

4-(3-bromo-4-methoxyphenyl)-1H-pyrazole

Cat. No.: B13611078
M. Wt: 253.09 g/mol
InChI Key: ZLDVDGXJTJLXAZ-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole is a brominated pyrazole derivative of significant interest in medicinal and materials chemistry. The presence of both a bromo and a methoxy group on the phenyl ring makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Pyrazole scaffolds are privileged structures in pharmaceutical research, frequently serving as the core for developing novel bioactive molecules . Research on structurally similar compounds has demonstrated potent anti-inflammatory activity, with some pyrazole derivatives showing efficacy comparable to or greater than standard drugs like indomethacin and celecoxib in model systems . Furthermore, pyrazole derivatives are actively investigated in materials science, for instance, as corrosion inhibitors for industrial metals or as ligands in the synthesis of spin-crossover complexes with potential application in molecular electronics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9BrN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)

InChI Key

ZLDVDGXJTJLXAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNN=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole

A strategic retrosynthetic analysis of this compound suggests a convergent synthetic approach. The primary disconnection of the pyrazole (B372694) ring, following the well-established Knorr pyrazole synthesis logic, involves breaking the C-N and N-N bonds. This leads to two key synthons: hydrazine (B178648) and a 1,3-dicarbonyl equivalent. Specifically, this disconnection points towards a β-dicarbonyl compound bearing the 3-bromo-4-methoxyphenyl substituent.

Further disconnection of this dicarbonyl intermediate suggests a precursor such as the appropriately substituted acetophenone (B1666503), namely 1-(3-bromo-4-methoxyphenyl)ethanone . This acetophenone can be conceptually derived from simpler, commercially available starting materials like 4-hydroxyacetophenone or anisole (B1667542) through sequential electrophilic aromatic substitution reactions, namely bromination and methylation, or vice versa. The order of these steps is critical for achieving the desired regiochemistry.

An alternative retrosynthetic approach would involve the formation of the C4-aryl bond at a later stage, potentially through a cross-coupling reaction of a 4-halopyrazole with a (3-bromo-4-methoxyphenyl)boronic acid derivative. However, the former strategy, relying on the construction of the pyrazole ring from a pre-functionalized aryl ketone, is often more direct and efficient.

Optimized Synthetic Routes for this compound and Key Precursors

The synthesis of this compound can be achieved through a multi-step sequence that involves the formation of the pyrazole core and the functionalization of the aromatic ring.

Cyclization Reactions for Pyrazole Core Formation

The Knorr pyrazole synthesis and its variations are the most common and versatile methods for constructing the pyrazole ring. rsc.orgjk-sci.com This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. rsc.orgjk-sci.com In the context of the target molecule, a key intermediate is a β-ketoaldehyde or a β-diketone derived from 1-(3-bromo-4-methoxyphenyl)ethanone .

One optimized route involves the formylation of 1-(3-bromo-4-methoxyphenyl)ethanone to generate a 1,3-ketoaldehyde in situ. This can be achieved using reagents like sodium methoxide (B1231860) and ethyl formate. The resulting ketoaldehyde is then reacted directly with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield this compound. The reaction typically proceeds under mild heating, and the product can be isolated after removal of the solvent and purification.

StepReactantsReagentsConditionsProduct
11-(3-bromo-4-methoxyphenyl)ethanone, Ethyl formateSodium methoxideAnhydrous solvent (e.g., Toluene)1-(3-bromo-4-methoxyphenyl)-3-oxopropanal (intermediate)
21-(3-bromo-4-methoxyphenyl)-3-oxopropanalHydrazine hydrateEthanol or Acetic acid, RefluxThis compound

An alternative cyclization strategy involves the reaction of an α,β-unsaturated ketone with hydrazine. orientjchem.orggoogle.com The required precursor, (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enal, can be synthesized from 3-bromo-4-methoxybenzaldehyde . biosynth.comsigmaaldrich.com The subsequent reaction with hydrazine would lead to the formation of a pyrazoline intermediate, which can then be oxidized to the desired pyrazole. nih.gov

Aromatic Substitution Reactions for Phenyl Ring Derivatization

The synthesis of the key precursor, 1-(3-bromo-4-methoxyphenyl)ethanone , requires careful control of the regioselectivity of the aromatic substitution reactions. myskinrecipes.comoakwoodchemical.comnih.gov A common starting material is 4-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director. To achieve the desired 3-bromo-4-methoxy substitution pattern, a plausible sequence is:

Protection of the hydroxyl group: The phenolic hydroxyl group of 4-hydroxyacetophenone can be protected, for instance, as a methoxy (B1213986) group by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This yields 4-methoxyacetophenone.

Regioselective Bromination: The methoxy group is an activating ortho-, para-director. Direct bromination of 4-methoxyacetophenone with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid will lead to the introduction of a bromine atom at the position ortho to the methoxy group (position 3), which is also meta to the deactivating acetyl group. nih.govresearchgate.net This regioselectivity is driven by the powerful activating effect of the methoxy group.

Starting MaterialReagent 1Reagent 2Product
4-HydroxyacetophenoneDimethyl sulfate, K2CO3N-Bromosuccinimide, Acetic acid1-(3-bromo-4-methoxyphenyl)ethanone
AnisoleAcetyl chloride, AlCl3 (Friedel-Crafts acylation)Bromine, Acetic acid1-(3-bromo-4-methoxyphenyl)ethanone

Regioselective Functionalization Strategies

Achieving the desired 3-bromo-4-methoxy substitution pattern on the phenyl ring is a critical aspect of the synthesis. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

In the case of a 4-methoxyphenyl (B3050149) precursor, the methoxy group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, bromination occurs regioselectively at the ortho position (position 3). nih.gov The presence of a deactivating group, such as an acetyl group at position 1, further directs the incoming electrophile away from the positions ortho and para to it, reinforcing the desired regioselectivity.

Theoretical calculations and experimental evidence have extensively documented the regioselectivity of electrophilic bromination on substituted aromatic rings, providing a solid foundation for predicting the outcome of these reactions. nih.govresearchgate.net

Derivatization and Analogue Synthesis for Mechanistic and Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, derivatization at various positions is essential. The N1 position of the pyrazole ring is a common site for modification. nih.govnih.gov

Modifications on the Pyrazole Nitrogen Atom (N1)

The N1 atom of the pyrazole ring can be readily functionalized through N-alkylation or N-arylation reactions. These modifications can significantly impact the compound's physicochemical properties and biological activity.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting it with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. semanticscholar.orgmdpi.comresearchgate.net The regioselectivity of N-alkylation of unsymmetrical pyrazoles can sometimes be an issue, but for a 4-substituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome.

N-Arylation: For the synthesis of N-aryl analogues, transition metal-catalyzed cross-coupling reactions are often employed. The Ullmann condensation or Buchwald-Hartwig amination protocols can be used to couple the pyrazole with an aryl halide or aryl boronic acid. beilstein-journals.orgbeilstein-journals.org These methods allow for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the N1 position, which is crucial for extensive SAR studies. nih.govnih.gov

The following table provides examples of potential N1-substituents and the corresponding reagents that could be used for the derivatization of this compound.

N1-SubstituentReagentReaction Type
MethylMethyl iodideN-Alkylation
EthylEthyl bromideN-Alkylation
BenzylBenzyl bromideN-Alkylation
PhenylPhenylboronic acidN-Arylation (Chan-Lam)
4-Fluorophenyl1-Fluoro-4-iodobenzeneN-Arylation (Buchwald-Hartwig)

These derivatization strategies provide a versatile platform for systematically exploring the chemical space around the this compound scaffold to identify analogues with improved properties for various applications.

Substituent Variations on the Bromophenyl and Methoxyphenyl Moieties

The scaffold of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. The primary points for synthetic elaboration are the bromine and methoxy substituents on the phenyl ring. The bromine atom, in particular, serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a prominent method for introducing new aryl, heteroaryl, or vinyl groups at the position of the bromine atom. harvard.edumdpi.com This reaction involves the coupling of the aryl bromide with an organoborane species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reactivity in Suzuki coupling is well-established for aryl bromides, allowing for the synthesis of a wide array of biaryl and substituted phenyl-pyrazole derivatives under relatively mild conditions. mdpi.comarkat-usa.org

Another powerful tool for modifying the bromophenyl moiety is the Sonogashira coupling, which forms a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and proceeds in the presence of a base. organic-chemistry.orgmdpi.com The resulting alkynyl-substituted pyrazoles are valuable intermediates that can undergo further transformations. nih.govrsc.org

Furthermore, the bromine atom facilitates the introduction of nitrogen-based substituents through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles to form new C-N bonds. libretexts.orgorganic-chemistry.org This methodology is highly valued for its broad substrate scope and functional group tolerance. beilstein-journals.org

While the methoxy group is generally more stable and less reactive than the aryl bromide, it can also be a point of modification. Demethylation of the methoxy ether, for example using boron tribromide (BBr₃), would yield the corresponding phenol. This hydroxyl group can then be used as a nucleophile for subsequent O-alkylation or O-acylation reactions, introducing a different set of substituent variations.

The table below summarizes key transformations for introducing substituent variations on the bromophenyl moiety.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting LinkageProduct Substructure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., K₂CO₃)C-CAryl or Vinyl
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)C-C≡CAlkynyl
Buchwald-Hartwig AminationAmine (R₂NH)Pd(OAc)₂ / Ligand (e.g., X-Phos) / Base (e.g., KOt-Bu)C-NAmino
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / BaseC-C=CAlkenyl
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄C-CAryl or Vinyl

Introduction of Bridging Linkers and Heterocyclic Scaffolds

Beyond simple substituent variations, the this compound core can be elaborated by introducing larger, more complex functionalities such as bridging linkers or additional heterocyclic systems. These modifications can be achieved by leveraging the reactivity at both the aryl bromide position and the pyrazole ring's N-H bond.

The cross-coupling reactions discussed previously are instrumental in attaching new heterocyclic scaffolds to the phenyl ring. For instance, a Suzuki-Miyaura coupling reaction with a heteroarylboronic acid can directly append a new heterocyclic ring, such as a pyridine, thiophene, or imidazole, to the core structure. researchgate.net This strategy is a cornerstone for building complex molecules containing multiple distinct heterocyclic domains.

Bridging linkers can be introduced by employing bifunctional reagents in these coupling reactions. For example, reacting two equivalents of the parent pyrazole with one equivalent of a diboronic acid ester under Suzuki coupling conditions could yield a dimeric structure bridged by an aryl or alkyl linker. Similarly, a Sonogashira reaction with a di-alkyne could be used to create a rigid, linear bridge between two pyrazole units.

In addition to the phenyl ring, the pyrazole N-H bond provides a crucial site for functionalization. The proton on the N-1 nitrogen is acidic and can be readily removed by a base, such as sodium hydride or potassium carbonate, to form a pyrazolide anion. semanticscholar.orgresearchgate.net This nucleophilic anion can then react with a variety of electrophiles in N-alkylation or N-arylation reactions. mdpi.com By using an electrophile that contains another reactive group or a second heterocyclic ring (e.g., 2-(chloromethyl)pyridine), a linker or a new scaffold can be tethered directly to the pyrazole nitrogen. This approach offers a complementary strategy to modifications on the phenyl ring, allowing for precise control over the final molecular architecture. acs.org

The following table outlines common strategies for incorporating bridging linkers and additional heterocyclic scaffolds.

Reactive SiteMethodologyReagent TypeResulting Structural Feature
C-Br on Phenyl RingSuzuki-Miyaura CouplingHeteroarylboronic AcidAppended Heterocyclic Scaffold
C-Br on Phenyl RingSuzuki-Miyaura CouplingBis(boronic) EsterBridging Linker
C-Br on Phenyl RingSonogashira CouplingAlkyne-terminated HeterocycleHeterocycle via Alkyne Linker
N-H on Pyrazole RingN-AlkylationAlkyl Dihalide (e.g., Br-(CH₂)n-Br)Bridging Alkyl Linker
N-H on Pyrazole RingN-AlkylationHalomethyl-substituted HeterocycleAppended Heterocyclic Scaffold via Methylene Linker

Molecular Interactions and Biological Target Identification

Exploration of Potential Biological Targets Associated with Pyrazole (B372694) Scaffolds

The versatility of the pyrazole ring allows for the development of compounds that can interact with various biological macromolecules. researchgate.net This has led to the identification of several key targets for pyrazole-based compounds.

Kinases: The pyrazole scaffold is a prominent feature in many protein kinase inhibitors (PKIs). mdpi.comnih.gov Overexpression or altered activation of protein kinases is a hallmark of many cancers, making them a significant target for therapeutic intervention. mdpi.comnih.gov Pyrazole-containing compounds have been shown to inhibit a variety of kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, and FGFRT. mdpi.comnih.gov Notably, eight FDA-approved small molecule PKIs incorporate a pyrazole ring, such as Crizotinib (B193316), Encorafenib, and Ruxolitinib. mdpi.comnih.gov

For instance, a series of pyrazole derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Docking studies revealed that these compounds bind to the catalytic domain of CDK2. rsc.org Similarly, other pyrazole analogues have demonstrated inhibitory activity against Aurora A kinase and VEGFR-2. proquest.comnih.gov

Proteases: Pyrazole derivatives have also been investigated as protease inhibitors. A virtual screening study identified a pyrazole-scaffold compound as a potent proteasome inhibitor. nih.gov Additionally, Berotralstat, a trifluoromethyl-substituted pyrazole derivative, is a potent inhibitor of plasma kallikrein. nih.gov

Esterases: Research has also explored the potential of pyrazole derivatives to inhibit esterases, such as acetylcholinesterase (AChE). A series of spirooxindole analogues featuring a pyrazole scaffold demonstrated significant AChE inhibitory activity. researchgate.net

Table 1: Examples of Enzyme Inhibition by Pyrazole-Containing Compounds
Compound Class/NameTarget EnzymeBiological SignificanceReference
Pyrazole-based analoguesCDK2Cell cycle regulation rsc.org
Pyrazole-scaffold compoundProteasomeProtein degradation nih.gov
BerotralstatPlasma kallikreinInflammation nih.gov
Spirooxindole-pyrazole analoguesAcetylcholinesteraseNeurotransmission researchgate.net
Pyrazole derivativesα-glucosidaseCarbohydrate metabolism nih.gov

G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been shown to interact with GPCRs, a large family of receptors involved in various physiological processes. One notable example is the cannabinoid receptor type 1 (CB1), a key target in the central nervous system. A series of biarylpyrazole derivatives were developed as potent and specific antagonists for the CB1 receptor. nih.govacs.org Structural requirements for high affinity included a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

Furthermore, substituted pyrazole-3-carboxylic acids have been synthesized and shown to have substantial affinity for the nicotinic acid receptor, another GPCR. ebi.ac.uk Many of these compounds acted as partial agonists. ebi.ac.uk

Nuclear Receptors: Certain pyrazole derivatives can act as ligands for nuclear receptors, which are involved in regulating gene expression. researchgate.net These include peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), which play roles in metabolism and hormonal signaling. researchgate.net

Table 2: Receptor Binding and Modulation by Pyrazole Derivatives
Compound ClassReceptor TargetEffectReference
Biarylpyrazole derivativesCannabinoid Receptor 1 (CB1)Antagonist nih.govacs.org
Substituted pyrazole-3-carboxylic acidsNicotinic Acid ReceptorPartial Agonist ebi.ac.uk
Tricyclic pyrazole-based compoundsCannabinoid CB1/CB2 ReceptorsInteraction mdpi.com

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases, including cancer. nih.govnih.gov Pyrazole-containing compounds have the potential to interfere with these interactions. For instance, the pyrazole scaffold can be utilized to mimic α-helical regions of proteins, which are often involved in PPIs. This has been explored in the design of inhibitors for the Bcl-2 family of proteins, which are key regulators of apoptosis. frontiersin.org

Cellular Pathway Perturbations Induced by 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole Analogues

Analogues of this compound have been shown to perturb various cellular pathways, leading to significant biological effects, particularly in cancer cells.

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. nih.gov Pyrazole derivatives have been shown to interfere with cell cycle progression, leading to cell cycle arrest at different phases.

One study found that a pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org Another pyrazole-containing compound was reported to arrest HCT116 colon cancer cells in the S phase. proquest.com In contrast, a different pyrazoline derivative caused G2/M phase arrest in HepG-2 cells. mdpi.com The inhibition of CDKs, such as CDK2, by pyrazole-based compounds is a key mechanism underlying their ability to induce cell cycle arrest. rsc.orgnih.gov For example, a novel pyrazole derivative was shown to induce significant cell cycle arrest at the G1 phase in HCT-116 cells through CDK2 inhibition. rsc.org

Table 3: Cell Cycle Arrest Induced by Pyrazole Analogues
CompoundCell LinePhase of ArrestReference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468S phase nih.govwaocp.org
Pyrazole-based Akt1 kinase inhibitorHCT116S phase proquest.com
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2G2/M phase mdpi.com
Novel pyrazole derivativeHCT-116G1 phase rsc.org
1-Aryl-1H-pyrazole-fused curcumin analoguesMDA-MB-231G2/M phase acs.org

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. researchgate.net Many anticancer agents exert their effects by inducing apoptosis in cancer cells. rsc.org Pyrazole derivatives have been widely reported to induce apoptosis through various mechanisms.

One common mechanism is the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. nih.govwaocp.orgresearchgate.net A study on a pyrazole derivative in triple-negative breast cancer cells demonstrated that the compound induced apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.orgresearchgate.net

The intrinsic and extrinsic pathways are two major routes to apoptosis. Pyrazole derivatives have been shown to modulate key proteins in these pathways. For instance, some compounds have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

Furthermore, pyrazole derivatives have been shown to activate caspases, which are the executioners of apoptosis. nih.govresearchgate.net Studies have reported the activation of caspase-3, caspase-8, and caspase-9 in response to treatment with pyrazole compounds. nih.govresearchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another common biomarker of apoptosis that has been observed with pyrazole treatment. mdpi.comresearchgate.net Some 1,3,5-trisubstituted-1H-pyrazole derivatives have also been shown to induce DNA damage, further contributing to their apoptotic effects. rsc.org

Table 4: Biomarkers of Apoptosis Induced by Pyrazole Analogues
BiomarkerEffectApoptotic PathwayReference
Reactive Oxygen Species (ROS)IncreasedGeneral Apoptosis Induction nih.govwaocp.orgresearchgate.net
BaxUpregulatedIntrinsic Pathway mdpi.comresearchgate.net
Bcl-2DownregulatedIntrinsic Pathway mdpi.comresearchgate.net
Caspase-3ActivatedExecution Phase nih.govwaocp.org
Caspase-8ActivatedExtrinsic Pathway researchgate.net
Caspase-9ActivatedIntrinsic Pathway researchgate.net
Cleaved PARPIncreasedExecution Phase mdpi.comresearchgate.net
p53UpregulatedGeneral Apoptosis Induction mdpi.com

Autophagy Modulation and Cellular Stress Responses

While direct studies on this compound's effect on autophagy are not extensively documented, the pyrazole scaffold is a key feature in compounds designed to modulate this cellular process. Autophagy is a critical catabolic process for cellular homeostasis, and its dysregulation is implicated in numerous diseases. researchgate.net The inhibition of key autophagy-initiating kinases, such as UNC-51-like kinase 1 (ULK1), has been achieved with heterocyclic compounds, leading to apoptosis in cancer cells. researchgate.net

In the context of cellular stress, pyrazole derivatives have been investigated as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. google.com Its role in correcting the folding of mutant proteins and responding to environmental stress makes it a key therapeutic target. google.com A structurally related compound, 4-[5-Bromo-4-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-6-chloro-benzene-1,3-diol, has been identified as an HSP90 inhibitor, highlighting the potential for this class of compounds to interfere with cellular stress responses. google.com

Inflammatory Signaling Cascade Interventions

Pyrazole derivatives are well-established as anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Molecular modeling studies have shown that pyrazole analogs can effectively interact with the COX-2 active site through hydrogen bonding and π-π interactions. nih.gov

Further research into pyrazole-containing hybrids has revealed more complex mechanisms of inflammatory intervention. For instance, certain pyrazolyl thiazolones have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov This dual inhibition is a significant therapeutic strategy as it can block two major pathways of the arachidonic acid inflammatory cascade, potentially offering enhanced efficacy and a better safety profile. nih.gov The anti-inflammatory activity of pyrazole derivatives structurally similar to this compound, such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, has been confirmed, with many compounds showing significant prostaglandin inhibition. nih.gov

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Angiogenesis is regulated by a complex network of signaling pathways involving activators like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF). nih.gov The inhibition of these pathways can effectively disrupt tumor blood supply.

While specific data on this compound is limited, pyrazole-based compounds are known to function as kinase inhibitors, a major class of anti-angiogenic agents. Many receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, such as VEGFR and FGFR, are targets for pyrazole derivatives. For example, pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which can indirectly affect angiogenesis. mdpi.com The mechanism of action would likely involve the pyrazole scaffold binding to the ATP-binding site of these kinases, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and tube formation.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological profile of this compound is defined by the specific arrangement and nature of its constituent parts. Structure-activity relationship (SAR) studies on the pyrazole scaffold provide critical insights into how modifications to the core and its substituents influence interactions with biological targets. rsc.orgmdpi.comnih.govscispace.comresearchgate.net

Positional Scanning and Substituent Effects on Target Affinity and Selectivity

The substitution pattern on the pyrazole ring and its aryl appendages is a primary determinant of biological activity. researchgate.net

Pyrazole Core: The positions on the pyrazole ring (N1, C3, C4, C5) are not equivalent. The N1 position is often substituted with an aryl group, such as in cannabinoid receptor antagonists, where a 2,4-dichlorophenyl group was found to be optimal for binding. acs.orgnih.gov The C3 and C5 positions are also critical; for instance, in FLT3 inhibitors, a bulky tert-butyl group at C3 enhances potency. nih.gov The C4 position, where the bromo-methoxyphenyl group resides in the title compound, can tolerate bulky substituents and is a key vector for influencing molecular properties. mdpi.com

Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring dramatically affect target affinity. For cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the C5-position of the pyrazole is a key requirement. nih.govresearchgate.net In the case of this compound, the substituents are on the C4-phenyl ring. The bromine at position 3 is an electron-withdrawing group that increases lipophilicity, while the methoxy (B1213986) group at position 4 is an electron-donating group. This specific electronic and steric profile influences how the molecule fits into a target's binding pocket and establishes interactions. For example, in CDK inhibitors, a methoxy group on a phenyl ring was shown to form a crucial hydrogen bond with a key aspartate residue in the enzyme's active site. mdpi.com

Position on PyrazoleSubstituent TypeEffect on ActivityExample Target Class
N1Substituted Phenyl (e.g., 2,4-dichlorophenyl)Optimal for binding affinity and selectivity acs.orgnih.govCannabinoid Receptors
C3Bulky Alkyl (e.g., tert-butyl)Increases potency nih.govFLT3 Kinase
C5Para-substituted PhenylImportant for high affinity acs.orgnih.govCannabinoid Receptors

Conformational Analysis and Bioactive Conformation Postulation

The three-dimensional structure of a molecule determines its ability to bind to a biological target. The pyrazole ring is an aromatic, planar system. mdpi.com The key conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrazole C4-position to the phenyl ring.

Molecular docking studies of related pyrazole derivatives provide a template for postulating the bioactive conformation. In kinase inhibitors, the pyrazole core often acts as a scaffold, placing substituents in specific pockets of the ATP-binding site. nih.gov The N-H of the pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can act as an acceptor, often forming critical interactions with the "hinge region" of kinases. mdpi.com It can be postulated that for this compound, the bromo-methoxyphenyl group would occupy a hydrophobic pocket, with the bromine and methoxy groups making specific steric and electronic contacts that enhance binding affinity and selectivity.

Lipophilicity and Steric Considerations in Biological Interactions

Lipophilicity and steric factors are fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its target.

Steric Factors: The size and shape of substituents play a critical role in target binding. Studies on CYP2E1 binding showed that while a methyl group at C4 of the pyrazole ring significantly improved affinity, a larger phenyl group at C3 did not, indicating a limit to the favorable hydrophobic contacts within the binding site. nih.gov For this compound, the bulky phenyl group at C4, further enlarged by the bromine atom, imposes significant steric constraints that would dictate the types of binding pockets it can access. The position of these groups is critical; an ortho substitution on a pyrazole ring was found to be important for selectivity in a JAK1 inhibitor. mdpi.com

Structural MoietyInfluence on PropertyImpact on Biological Interaction
Pyrazole RingLower lipophilicity compared to benzene nih.govCan improve solubility and pharmacokinetic properties.
Bromo SubstituentIncreases lipophilicity and steric bulk.Enhances binding in hydrophobic pockets; steric hindrance can affect fit.
Methoxy SubstituentModerately increases lipophilicity; can act as H-bond acceptor.Can form specific hydrogen bonds with target residues, enhancing affinity. mdpi.com

Computational Chemistry and in Silico Approaches in Compound Optimization

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole (B372694) derivatives, which are known to interact with a variety of biological targets, docking studies are crucial for understanding their mechanism of action and for structure-based drug design. The 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole scaffold has been investigated in silico against several key protein families, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.

Detailed research findings from docking simulations of analogous pyrazole-based compounds reveal common interaction patterns. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, pyrazole derivatives consistently form critical hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket. bohrium.comnih.govnih.govekb.eg The pyrazole core often acts as a hydrogen bond donor and/or acceptor, while the substituted phenyl ring engages in hydrophobic and van der Waals interactions within the pocket. nih.govsemanticscholar.org The methoxy (B1213986) group can form additional hydrogen bonds, and the bromo substituent can occupy a hydrophobic pocket or form halogen bonds, potentially enhancing binding affinity and selectivity. Similar interaction patterns are observed with other kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govacs.org

The binding energy scores calculated from these simulations help to rank potential inhibitors and prioritize them for synthesis and biological evaluation. nih.gov

Biological Target ClassKey Interacting Residues (Examples)Common Interactions with Pyrazole ScaffoldTypical Binding Energy Range (kcal/mol)
Protein Kinases (e.g., VEGFR-2, CDK2)Cys, Glu, Asp, Leu, ValHydrogen bonding (pyrazole N-H), Hydrophobic interactions (phenyl ring), Pi-stacking-8.5 to -10.9
Cyclooxygenase (COX-2)Arg, Tyr, Ser, LeuHydrogen bonding, Hydrophobic channel interactions-9.8 to -10.9
ProteasomeThr, Gly, SerHydrogen bonding with catalytic threonine residueFavorable binding scores based on proprietary scoring functions

Note: Data is compiled from studies on analogous pyrazole derivatives to illustrate potential interactions. ekb.egnih.gov

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex over time. eurasianjournals.com MD simulations are performed on the most promising docked poses to assess how the ligand and protein behave in a simulated physiological environment, including the presence of water molecules and ions. nih.govtandfonline.com

For a compound like this compound complexed with a target kinase, an MD simulation typically runs for hundreds of nanoseconds. nih.gov The stability of the complex is analyzed by monitoring key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the binding pose predicted by docking is reliable. nih.govnih.gov Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and provide insights into the binding kinetics and thermodynamics by calculating binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). tandfonline.com These studies have been instrumental in validating the binding modes of pyrazole-based inhibitors for targets such as Hsp90 and various kinases. rsc.orgtandfonline.com

MD Simulation ParameterPurposeTypical Observation for a Stable Complex
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms from a reference structure over time, indicating conformational stability.Low, stable fluctuations (< 3 Å) for both protein and ligand.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues, identifying flexible regions of the protein.Lower fluctuations in the active site residues upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Key hydrogen bonds identified in docking persist for a high percentage of the simulation time.
Binding Free Energy (MM-PBSA/GBSA)Estimates the strength of the ligand-protein interaction.Favorable (negative) binding free energy, indicating a spontaneous binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.com For a scaffold like this compound, QSAR models can be developed to predict the inhibitory potency of its derivatives against a specific target, such as a protein kinase. nih.govwisdomlib.org

To build a QSAR model, a dataset of pyrazole analogs with experimentally determined activities (e.g., IC₅₀ values) is required. acs.org For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links these descriptors to the biological activity. acs.org

A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, guiding medicinal chemists to focus on modifications most likely to improve potency. For example, a model might indicate that increasing the hydrophobicity of the phenyl ring or adding a hydrogen bond donor at a specific position on the pyrazole ring would enhance activity. ijpsr.comwisdomlib.org

Descriptor ClassExample DescriptorsProperty Represented
ConstitutionalMolecular Weight, Number of RingsMolecular size and composition
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
GeometricMolecular Surface Area, Molecular Volume3D shape and size
ElectrostaticDipole Moment, Partial ChargesCharge distribution and polarity
Quantum ChemicalHOMO/LUMO Energies, Mulliken ChargesElectronic structure and reactivity

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the biological target is known. nih.govacs.orgacs.org The process involves docking every compound from a large virtual library (which can contain millions of molecules) into the active site of the target protein. fiu.edu The compounds are then ranked based on their predicted binding affinity or "docking score." This method was successfully used to identify novel pyrazole-scaffold inhibitors of the proteasome and CDK8, demonstrating its utility in discovering new chemotypes. acs.orgchemmethod.com A library could be screened against a kinase like VEGFR-2 to find compounds that fit its ATP-binding pocket better than or complementary to the this compound scaffold.

Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. LBVS methods involve creating a model or "pharmacophore" based on the essential structural features of the known active compounds. This pharmacophore model—which defines the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—is then used as a 3D query to search compound libraries for molecules that match these features.

FeatureStructure-Based Virtual Screening (SBVS)Ligand-Based Virtual Screening (LBVS)
Primary Requirement3D structure of the biological target (e.g., from X-ray crystallography)A set of active ligand molecules
Core PrincipleComplementarity of shape and chemistry between ligand and target active siteSimilar molecules have similar biological activities (Molecular Similarity Principle)
Primary MethodMolecular DockingPharmacophore modeling, 2D/3D shape similarity searching
Key AdvantageCan identify novel scaffolds that are structurally different from known inhibitorsDoes not require a protein structure
Typical ApplicationScreening for inhibitors of a well-characterized enzyme like a kinase or proteaseFinding new actives for a target with no available crystal structure (e.g., some GPCRs)

In Silico ADMET Prediction for Pre-Clinical Research Prioritization

In the early stages of drug discovery, it is critical to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of potential drug candidates. ajol.inforesearchgate.net In silico ADMET prediction models provide a rapid and cost-effective way to flag compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. chemmethod.comresearchgate.net These predictive tools use computational models, often built from large datasets of experimental results, to estimate a wide range of properties for a given chemical structure. nih.govresearchgate.net

The absorption and distribution of a drug determine its ability to reach the target site in the body at a sufficient concentration. For a molecule like this compound, key properties can be predicted using various computational models.

Aqueous Solubility: This property affects dissolution in the gut. The pyrazole and methoxy groups can contribute to solubility, while the bromo-phenyl moiety increases lipophilicity, potentially reducing it.

Lipophilicity (LogP): This is a measure of a compound's partitioning between an oily and an aqueous phase. It influences membrane permeability and plasma protein binding. The aromatic rings and bromine atom contribute to a higher LogP.

Intestinal Absorption (e.g., Caco-2 Permeability): This predicts how well a compound will pass through the intestinal wall. Models often predict high absorption for molecules with balanced lipophilicity and polarity.

Blood-Brain Barrier (BBB) Penetration: This is crucial for drugs targeting the central nervous system. The physicochemical properties of the compound, including size, polarity, and the number of hydrogen bond donors/acceptors, are used to predict its ability to cross the BBB.

Plasma Protein Binding (PPB): Highly bound drugs have less free concentration to exert their effect. Lipophilic compounds tend to have higher PPB.

ADMET PropertyPredicted Profile for this compound (Illustrative)Rationale
Aqueous SolubilityLow to ModerateThe large, hydrophobic bromophenyl group decreases solubility.
LogP (Lipophilicity)HighPresence of two aromatic rings and a bromine atom.
Human Intestinal AbsorptionHighLikely to be well-absorbed due to favorable lipophilicity for membrane passage.
Blood-Brain Barrier (BBB) PenetrationLikely to penetrateLipophilic character and appropriate molecular weight may allow passage.
P-glycoprotein (P-gp) SubstratePossible SubstrateMany aromatic, lipophilic compounds are substrates of this efflux pump.

Note: These are illustrative predictions based on the structural features and data from analogous compounds. chemmethod.comnih.gov

Understanding a compound's metabolic fate is essential for predicting its half-life and potential for drug-drug interactions. In silico tools can predict sites on a molecule that are most susceptible to metabolic transformation and identify which enzymes, primarily from the Cytochrome P450 (CYP) family, are likely to be involved.

For this compound, several metabolic pathways can be theorized:

O-Demethylation: The methoxy group (-OCH₃) is a common site for metabolism by CYP enzymes (e.g., CYP2D6, CYP3A4), which would convert it to a hydroxyl group (-OH).

Aromatic Hydroxylation: The phenyl or methoxyphenyl rings can be hydroxylated at various positions, a common Phase I metabolic reaction.

Oxidation: The pyrazole ring itself may undergo oxidation.

In silico models can also predict whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of adverse drug-drug interactions. Predicting this liability early allows for structural modifications to mitigate the risk. osti.gov Machine learning models are increasingly used to predict the involvement of metabolites in specific metabolic pathways. nih.govnih.gov

Metabolic ReactionPotential Site on CompoundPrimary Enzymes Involved (Predicted)
O-Demethylation4-methoxy group on the phenyl ringCYP2D6, CYP3A4
Aromatic HydroxylationPhenyl ring or bromo-methoxyphenyl ringCYP1A2, CYP2C9, CYP3A4
Ring OxidationPyrazole ringVarious CYP isoforms
Glucuronidation (Phase II)Hydroxylated metabolitesUridine 5'-diphospho-glucuronosyltransferases (UGTs)

Excretion Route Prediction

These computational models utilize a variety of methods, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physiologically-based pharmacokinetic (PBPK) simulations. acs.orgsygnaturediscovery.com Such models are built upon large datasets of known compounds and their experimentally determined pharmacokinetic properties. researchgate.net They analyze a molecule's structural and physicochemical properties to predict its major clearance pathway. doi.orgresearchgate.net

Key molecular descriptors that heavily influence the route of excretion include:

Molecular Weight (MW): There is a general trend where smaller molecules (e.g., < 300 Da) are more readily excreted by the kidneys, while larger molecules (> 500 Da) tend to favor biliary excretion. jove.com Compounds with a molecular weight between 300 and 500 Da may be eliminated by both routes. jove.com

Lipophilicity (logP/logD): Highly lipophilic (fat-soluble) drugs are more likely to be reabsorbed in the kidneys and, therefore, are often metabolized into more polar compounds before renal excretion. slideshare.netrsc.org Less lipophilic (more water-soluble) compounds are typically better candidates for direct renal clearance. lushprize.org

Polar Surface Area (PSA): Molecules with a higher PSA are generally more hydrophilic, which correlates with an increased likelihood of renal excretion. Conversely, lower PSA values are often associated with compounds cleared via the biliary route. nih.gov

Ionic Charge: The ionization state of a compound at physiological pH can influence its interaction with renal and hepatic transporters, thereby directing its excretion pathway. researchgate.netrsc.org

For a specific compound like this compound, in silico tools such as ADMET Predictor® or those available through platforms like ADMET-AI and admetSAR would calculate these key descriptors from its chemical structure. greenstonebio.comsimulations-plus.comclick2drug.org The software then processes this information through its predictive algorithms to estimate the probability of the compound being a substrate for renal or hepatic transporters and to forecast the dominant clearance mechanism. nih.govresearchgate.net

The output is typically a probabilistic or classification-based prediction. For instance, a model might predict that a compound has a 75% probability of being cleared renally and a 25% probability of biliary clearance. This information is invaluable for medicinal chemists to anticipate a compound's pharmacokinetic profile and to guide further optimization efforts if a specific clearance pathway is desired. acs.org

The table below provides an illustrative example of how predictive data for this compound might be presented by an in silico ADMET platform.

Table 1: Illustrative In Silico Prediction of Excretion Pathways for this compound

Note: The following data are hypothetical and serve as a representative example of the output from computational prediction models. They are not based on experimental results for this specific compound.

Prediction ParameterPredicted Value/ClassificationConfidence Score
Primary Clearance Route Renal0.68
Renal Excretion (%) ~60% - 70%High
Biliary Excretion (%) ~30% - 40%Medium
Substrate of Renal OCT2 Low Probability0.75
Substrate of Hepatic OATPs Low Probability0.81
Interactive Data Table
Prediction ParameterPredicted Value/ClassificationConfidence Score
Primary Clearance Route Renal0.68
Renal Excretion (%) ~60% - 70%High
Biliary Excretion (%) ~30% - 40%Medium
Substrate of Renal OCT2 Low Probability0.75
Substrate of Hepatic OATPs Low Probability0.81

Advanced Methodologies for Research Oriented Characterization and Analysis

Spectroscopic Techniques for Investigating Compound-Target Interactions (e.g., SPR, MST, NMR Titration)

Spectroscopic methods are powerful tools for the real-time, label-free analysis of molecular interactions. Techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) titration can provide detailed quantitative information on the binding of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole to its putative biological targets.

Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment to study the interaction of this compound, the target protein would be immobilized on the sensor surface, and a solution containing the compound would be flowed over it. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected in real-time and is proportional to the amount of bound analyte. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of the binding affinity.

Microscale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. nih.gov This movement, termed thermophoresis, changes upon the binding of a ligand. nih.gov For the analysis of this compound, a fluorescently labeled target protein would be titrated with increasing concentrations of the compound. The binding of the compound to the protein leads to a change in the thermophoretic movement of the protein, which is detected by monitoring the fluorescence in the heated spot. nih.govnih.gov The resulting binding curve allows for the determination of the dissociation constant (K_D). e-century.us MST is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological matrices. nih.gov

NMR Titration is a versatile technique that can provide information about binding affinity, stoichiometry, and the specific atoms involved in the interaction. In an NMR titration experiment, small aliquots of a solution of this compound would be added to a solution of an isotope-labeled (e.g., ¹⁵N) target protein, and an NMR spectrum is acquired after each addition. Upon binding, the chemical environment of the amino acid residues at the binding site changes, leading to shifts in the corresponding peaks in the NMR spectrum. By monitoring these chemical shift perturbations, the binding affinity (K_D) can be calculated, and the residues involved in the interaction can be identified, providing valuable structural information about the binding site.

TechniqueParameter MeasuredTypical Value Range for Small Molecule-Protein InteractionsInformation Gained
Surface Plasmon Resonance (SPR)k_a, k_d, K_DK_D: nM to µMBinding kinetics and affinity
Microscale Thermophoresis (MST)K_DK_D: nM to mMBinding affinity in solution
NMR TitrationK_D, Chemical Shift PerturbationsK_D: µM to mMBinding affinity and mapping of the binding site

Advanced Chromatographic Methods for Biological Sample Analysis (e.g., LC-MS for metabolite identification in in vitro studies)

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Advanced chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the identification and quantification of metabolites in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. To investigate the in vitro metabolism of this compound, the compound would be incubated with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. After incubation, the samples are analyzed by LC-MS. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. jfda-online.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that is used to elucidate the chemical structure of the metabolites. jfda-online.com Common metabolic transformations that could be anticipated for this compound include hydroxylation, demethylation, and glucuronidation. mdpi.com

Potential MetabolitePredicted Metabolic ReactionExpected Mass Shift (Da)
Hydroxy-4-(3-bromo-4-methoxyphenyl)-1H-pyrazoleHydroxylation+16
4-(3-bromo-4-hydroxyphenyl)-1H-pyrazoleO-demethylation-14
This compound-glucuronideGlucuronidation+176

X-ray Crystallography of Compound-Target Complexes to Determine Binding Modes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov Obtaining a crystal structure of this compound in complex with its biological target can provide a detailed understanding of the binding mode, including the specific interactions that contribute to the binding affinity and selectivity.

To obtain a co-crystal structure, the purified target protein is mixed with an excess of this compound and subjected to crystallization screening. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern. This pattern is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

The resulting structure reveals the precise orientation of the compound in the binding pocket and the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. This information is invaluable for structure-based drug design, as it allows for the rational design of new analogs with improved potency and selectivity. While a co-crystal structure of this compound with a biological target is not publicly available, a crystal structure of a related iron(II) complex containing the 3-(3-bromo-4-methoxyphenyl)-1H-pyrazol-1-yl moiety has been reported. nih.gov This structure provides valuable information on the geometry and conformation of the bromo-methoxyphenyl-pyrazole fragment. nih.gov

Interaction TypePotential Interacting ResiduesSignificance
Hydrogen BondingAsp, Glu, Ser, Thr, Gln, Asn, HisDirectional interactions contributing to affinity and specificity.
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, Trp, MetMajor driving force for binding in a nonpolar pocket.
Halogen BondingCarbonyl oxygens, hydroxyl groupsDirectional interaction involving the bromine atom, enhancing affinity.
π-π StackingPhe, Tyr, Trp, HisInteraction between the aromatic rings of the compound and protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.govspringernature.com This allows for the complete thermodynamic characterization of the interaction between this compound and its target protein in a single experiment. nih.gov

In an ITC experiment, a solution of the compound is titrated into a solution of the target protein in the sample cell of a highly sensitive calorimeter. nih.gov Each injection of the compound results in a small heat change, which is measured by the instrument. mpg.de As the protein becomes saturated with the compound, the magnitude of the heat changes decreases until no more heat is absorbed or released. The resulting data are plotted as heat change per injection versus the molar ratio of the compound to the protein.

Fitting this binding isotherm to a suitable binding model yields the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding. mpg.de From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a is the association constant (1/K_D), R is the gas constant, and T is the absolute temperature. The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) provides insights into the driving forces of the interaction. For example, a favorable enthalpic contribution (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding interface.

Thermodynamic ParameterSymbolInformation Provided
Binding AffinityK_DStrength of the interaction.
StoichiometrynNumber of compound molecules bound per protein molecule.
Enthalpy ChangeΔHHeat released or absorbed upon binding.
Entropy ChangeΔSChange in the randomness of the system upon binding.
Gibbs Free Energy ChangeΔGOverall spontaneity of the binding process.

Preclinical Efficacy and Selectivity Profiling in Disease Models

In Vitro Efficacy Studies in Mechanistic Cell-Based Models (e.g., Cancer Cell Lines, Primary Cell Cultures)

The anticancer potential of the pyrazole (B372694) scaffold has been evaluated through various derivatives in a range of human cancer cell lines. While direct data for 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole is not available, related compounds have shown promising results.

For instance, a series of pyrazolo[3,4-b]pyridine derivatives were assessed for their anti-cancer potency against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov Several of these compounds demonstrated significant cytotoxic activity, with some showing IC₅₀ values in the low micromolar range, indicating their ability to inhibit cancer cell proliferation. nih.gov

In a different study focusing on triple-negative breast cancer (TNBC), a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated against the MDA-MB-468 cell line. nih.govwaocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited potent, dose-dependent cytotoxicity. nih.govwaocp.org Further investigation revealed that this compound induced cell cycle arrest in the S phase and triggered apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govwaocp.org

Another study on novel 1,3,4-trisubstituted pyrazole derivatives reported potent activity across a panel of 60 human tumor cell lines. alliedacademies.org One derivative, in particular, showed strong potency against most cell lines, especially against the colon SW-620 cell line and renal cancer cell lines A498 and RXF 393. alliedacademies.org

The following table summarizes the in vitro efficacy of selected pyrazole derivatives in various cancer cell lines.

Compound NameCell LineCancer TypeIC₅₀ (µM)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) nih.govwaocp.orgMDA-MB-468Triple-Negative Breast14.97 (24h)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) nih.govwaocp.orgMDA-MB-468Triple-Negative Breast6.45 (48h)
A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.orgSW-620Colon Cancer0.52
A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.orgA498Renal Cancer0.58
A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.orgRXF 393Renal Cancer0.86

In Vivo Studies in Relevant Animal Disease Models (e.g., Xenograft Models for oncology research, inflammatory animal models)

In vivo studies are critical for validating the therapeutic potential observed in cell-based assays. While specific xenograft model data for this compound in oncology is not detailed in the available literature, research on related pyrazole compounds has demonstrated efficacy in animal models of inflammation.

The pyrazole nucleus is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). eco-vector.comhilarispublisher.com This establishes a strong precedent for the anti-inflammatory potential of this class of compounds.

Research into novel pyrazole derivatives has continued to explore this activity. For example, a study involving the synthesis of O-propargylated-N-acetylpyrazole analogs investigated their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats, a standard model for acute inflammation. nih.gov Similarly, other synthesized pyrazole derivatives have been tested for analgesic and anti-inflammatory properties in various animal models, showing significant effects compared to standard drugs like indomethacin (B1671933). hilarispublisher.comnih.gov These studies underscore the potential of the pyrazole scaffold to yield potent anti-inflammatory agents. eco-vector.com

The following table outlines findings from an in vivo anti-inflammatory study of selected pyrazolone (B3327878) derivatives.

Compound NameAnimal ModelAssayEfficacy Highlight
Pyrazolone Derivative (Compound 10) hilarispublisher.comCarrageenan-induced rat paw edemaAnti-inflammatoryShowed greater activity than the reference drug indomethacin after 4 hours.
Pyrazolone Derivative (Compound 12) hilarispublisher.comCarrageenan-induced rat paw edemaAnti-inflammatoryShowed greater activity than the reference drug indomethacin after 4 hours.
Pyrazolone Derivative (Compound 16) hilarispublisher.comCarrageenan-induced rat paw edemaAnti-inflammatoryShowed greater activity than the reference drug indomethacin after 4 hours.

Selectivity Profiling Against Off-Targets to Mitigate Non-Specific Interactions and Improve Precision

Selectivity is a crucial aspect of drug development, ensuring that a compound interacts primarily with its intended target while minimizing engagement with other proteins (off-targets) that could lead to unwanted effects. For chemical probes and therapeutic candidates, a thorough selectivity profile is essential. mdpi.com

Specific off-target profiling data for this compound is not publicly available. However, the general approach involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential non-specific interactions. frontiersin.org For compounds targeting kinases, for example, selectivity is often assessed by profiling against a large panel of known kinases, as even structurally related enzymes can be inhibited, leading to a complex biological response. mdpi.com

The promiscuity of a compound, or its tendency to bind to multiple targets, can be a significant hurdle. For instance, the approved drug Ruxolitinib, a JAK1 and JAK2 inhibitor, also shows activity against JAK3 and TYK2 and, at lower potencies, against a wide array of other kinases. mdpi.com This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity. Such data-driven exploration helps to distinguish truly selective molecules from more promiscuous ones, ultimately improving the precision of the therapeutic intervention. mdpi.comfrontiersin.org

Future Research Directions and Translational Perspectives Pre Clinical Focus

Strategies for Further Molecular Optimization of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole Analogues

Molecular optimization is crucial for enhancing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For analogues of this compound, future research should be guided by established structure-activity relationship (SAR) principles for the pyrazole (B372694) core. frontiersin.orgnih.gov Computational methods, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, can accelerate this process by predicting how structural modifications will influence interactions with biological targets. eurasianjournals.comeurasianjournals.com

Key optimization strategies include:

Substitution at the Phenyl Ring: The bromo and methoxy (B1213986) groups on the phenyl ring are critical starting points for modification. Varying the position and nature of these substituents can significantly impact biological activity. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the molecule, potentially improving interactions with target proteins. frontiersin.org SAR studies on other pyrazole series have shown that such modifications can enhance anti-inflammatory or anticancer potency. frontiersin.orgnih.gov

Modification of the Pyrazole Core: The pyrazole ring itself offers opportunities for optimization. Alkylation at the N-1 or N-2 positions can produce a mixture of isomers, with the ratio depending on the substituent and solvent used. nih.gov These substitutions can improve binding affinity and selectivity for specific targets, such as phosphodiesterase 5 (PDE5) or kinase enzymes. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve the molecule's "drug-like" properties. For example, fusing the pyrazole with other heterocyclic rings (e.g., pyrimidine, thiazole) has been shown to yield compounds with potent and selective cytotoxicity against cancer cell lines. nih.govnih.gov This strategy could be employed to create novel analogues with enhanced therapeutic profiles.

Table 1: Potential Molecular Optimization Strategies and Their Rationale

Modification Site Strategy Rationale Potential Outcome
Phenyl Ring Vary halogen substituent (e.g., Cl, F) Modulate electronic properties and binding interactions. frontiersin.org Enhanced target affinity and selectivity.
Phenyl Ring Alter position/number of methoxy groups Influence hydrogen bonding and interaction with active sites. frontiersin.org Improved anti-inflammatory or anticancer activity.
Pyrazole N-1 Position Introduce alkyl or aryl groups Improve physicochemical properties and target binding. nih.gov Increased potency and selectivity.
Pyrazole C-3/C-5 Positions Add diverse functional groups Create new interaction points with biological targets. eurasianjournals.com Novel mechanisms of action or enhanced efficacy.
Overall Structure Fuse with other heterocyclic rings Develop hybrid molecules with multi-target potential. nih.govnih.gov Broader therapeutic applications.

Investigation of Novel Biological Pathways and Targets for Pyrazole Derivatives

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. frontiersin.orgmdpi.com While the specific targets of this compound are yet to be fully elucidated, its derivatives can be screened against various pathways implicated in human diseases.

Established and Emerging Targets for Pyrazole Compounds:

Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, which are crucial for treating cancer and inflammatory conditions. Key kinase families to investigate include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govrsc.org Screening analogues against a panel of kinases could identify novel anticancer agents. nih.govnih.gov

Inflammatory Pathways: Pyrazoles are well-known for their anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govfrontiersin.org Further investigation could explore dual inhibition of COX and 5-lipoxygenase (5-LOX), which may offer a more potent anti-inflammatory effect with a better safety profile. frontiersin.org Other relevant pathways include the p38 MAP kinase and NF-κB signaling cascades. nih.govijpsjournal.com

Neuropsychiatric and Nociceptive Targets: Research has indicated that pyrazole analogues can modulate targets relevant to pain and psychiatric disorders, such as opioid receptors and acid-sensing ion channels (ASICs). frontiersin.org The antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1) is another promising avenue for developing new analgesics. frontiersin.org

Antimicrobial Activity: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties. mdpi.commdpi.com Analogues could be screened against a panel of pathogenic microbes, including drug-resistant strains, to explore their potential as new anti-infective agents. mdpi.com

Exploration of Combination Research Strategies with Existing Modalities

Combining a novel therapeutic agent with existing drugs can lead to synergistic effects, overcome drug resistance, and lower required dosages, thereby reducing toxicity. For derivatives of this compound, particularly in the context of cancer, combination strategies are a vital area for preclinical research.

Potential combination approaches include:

Combination with Standard Chemotherapy: Pyrazole-based kinase inhibitors could be combined with traditional cytotoxic agents. The pyrazole derivative could sensitize cancer cells to the effects of chemotherapy by inhibiting signaling pathways involved in cell survival and proliferation.

Multi-Target Therapy: A single pyrazole analogue could be designed to interact with multiple targets simultaneously. mdpi.com For example, a compound that inhibits both tumor growth (e.g., via EGFR inhibition) and angiogenesis (e.g., via VEGFR-2 inhibition) would be a powerful therapeutic agent. nih.gov

Combination with Immunotherapy: Investigating the effect of pyrazole derivatives on the tumor microenvironment could reveal opportunities for combination with immune checkpoint inhibitors. By modulating inflammatory pathways, these compounds might enhance the efficacy of immunotherapies.

Development of Advanced Delivery Systems for in vitro and in vivo Research

A significant challenge for many heterocyclic compounds, including pyrazole derivatives, is poor water solubility, which limits their bioavailability and clinical application. nih.gov Advanced delivery systems can overcome these limitations for preclinical evaluation.

Key Delivery Strategies:

Nanoparticle Encapsulation: Encapsulating pyrazole derivatives within nanoparticles can enhance their solubility, stability, and delivery to target tissues. nih.govmdpi.com Various types of nanoparticles can be explored:

Dendrimers: These highly branched polymers can encapsulate hydrophobic drugs, rendering them water-soluble. nih.gov Studies on other pyrazole derivatives have shown that dendrimer encapsulation can lead to potent antibacterial formulations. mdpi.com

Lipid-Based Nanoparticles: Solid-lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) are effective carriers for poorly soluble drugs, potentially improving their cytotoxic effects against cancer cells through enhanced delivery. nih.gov

Prodrug Approaches: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. frontiersin.org For pyrazole derivatives, ester prodrugs have been synthesized to improve properties like COX-2 inhibitory activity. nih.gov This strategy can enhance absorption and distribution, leading to better therapeutic outcomes. frontiersin.org

Table 2: Comparison of Advanced Delivery Systems for Pyrazole Derivatives

Delivery System Mechanism Advantages Challenges
Dendrimer Encapsulation Covalent or non-covalent trapping of the drug within the dendrimer structure. nih.gov High drug loading, improved water solubility, monodispersity. Potential for cytotoxicity of the carrier itself.
Lipid-Based Nanoparticles Encapsulation within a solid lipid or lipid-polymer matrix. nih.gov High biocompatibility, controlled release, can be tailored for specific targets. Stability issues, potential for drug leakage.
Prodrug Synthesis Chemical modification of the active drug to an inactive form that is later activated in vivo. nih.govfrontiersin.org Improved bioavailability, potential for targeted activation, reduced systemic toxicity. Complex synthesis, unpredictable metabolic conversion.

Addressing Research Gaps and Challenges in Pyrazole Derivative Development

Despite the promise of pyrazole derivatives, several challenges must be addressed during their preclinical development.

Metabolic Toxicity: The in vivo metabolic fate of pyrazoles is a concern for medicinal chemists. nih.gov Thorough preclinical studies are needed to identify potential toxic metabolites and understand the compound's interaction with metabolic enzymes like cytochrome P450.

Synthetic Accessibility: The synthesis of unsymmetrically substituted pyrazoles can be challenging and may result in mixtures of isomers that are difficult to separate, complicating SAR studies and manufacturing scalability. nih.gov The development of efficient, regioselective, and environmentally friendly synthetic methods, such as multicomponent or microwave-assisted reactions, is essential. ijpsjournal.comresearchgate.net

Predictive Modeling: While computational tools are invaluable, the accuracy of force fields and prediction algorithms remains a limitation. eurasianjournals.com Continued innovation in computational chemistry, including the integration of machine learning and multi-scale modeling approaches, is needed to improve the prediction of biological activity and toxicity, thereby accelerating the discovery of new therapeutic agents. eurasianjournals.com

Bridging the Preclinical-Clinical Gap: Many compounds that show promise in preclinical models fail in clinical trials. A deeper understanding of the molecular mechanisms of action and the identification of robust biomarkers are necessary to improve the translation of pyrazole derivatives from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a bromo-methoxy-substituted phenyl precursor with a pyrazole core. Key steps include:

  • Sonogashira or Suzuki-Miyaura coupling for aryl-pyrazole bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Halogenation at the pyrazole 4-position using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF .
  • Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent choice (THF/DMF), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) significantly impact yields.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ 3.8–4.0 ppm, while the pyrazole protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~279.1 g/mol) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. How does the bromo-methoxy substitution pattern influence the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : The methoxy group activates the para position, favoring bromination or nitration at the 3-position of the phenyl ring .
  • Nucleophilic Displacement : The bromine atom at the pyrazole 4-position is susceptible to substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Oxidative Stability : The methoxy group enhances resistance to oxidation compared to hydroxyl analogs, as shown by TGA/DSC analyses .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the pyrazole core?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distributions to guide substitution sites .
  • Isomeric Comparison : Synthesize and test regioisomers (e.g., 3-bromo vs. 4-bromo pyrazole derivatives) to compare reactivity and biological activity .
  • Catalytic Screening : Evaluate Pd-, Cu-, or Ni-based catalysts to direct cross-coupling reactions to desired positions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing Br with Cl or CF₃) and assess cytotoxicity (e.g., MTT assays against cancer cell lines like HT-29 or HeLa) .
  • Targeted Assays : Test inhibition of kinases (e.g., EGFR) or inflammatory markers (COX-2) using ELISA or fluorescence polarization .
  • Data Analysis : Use IC₅₀ comparisons and molecular docking (AutoDock Vina) to correlate substituent effects with activity .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and refine structures using SHELXL .
  • Key Metrics : Analyze bond angles (e.g., C-Br ~1.9 Å) and dihedral angles between phenyl and pyrazole rings to confirm planarity .
  • Twinning Analysis : Address crystal twinning with SHELXD for high-resolution data (<1.0 Å) .

Q. What mechanistic insights explain the compound’s bioactivity in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify oxidation hotspots .
  • Receptor Binding : Use surface plasmon resonance (SPR) or ITC to measure affinity for targets like serotonin receptors or tubulin .
  • In Vivo PK/PD : Evaluate bioavailability (oral/IP administration) and correlate plasma concentrations with efficacy in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.